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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, MF-094 and

ST-539, which are selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). USP30 is a

deubiquitinating enzyme that plays a critical role in regulating mitophagy, the selective

degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy

for a variety of conditions, including neurodegenerative diseases and certain cancers.

Disclaimer:Information regarding "DS17701585" was not publicly available at the time of this

writing. This guide will focus on the comparison of MF-094 and ST-539 and will serve as a

template for the evaluation of other USP30 inhibitors like DS17701585 as data becomes

available.

Quantitative Performance Comparison
The following table summarizes the key quantitative data for MF-094 and ST-539 based on

available literature.
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Feature MF-094 ST-539

Target USP30 USP30

IC50 120 nM[1] 0.37 µM (370 nM)[2]

Selectivity

High selectivity; <30%

inhibition of 22 other USPs at

10 µM[1][3]

Selective for USP30[4]

Reported Biological Activities

- Accelerates mitophagy[1][3]-

Increases protein

ubiquitination[1]- Facilitates

diabetic wound healing by

inhibiting the NLRP3

inflammasome[5]- Inhibits oral

squamous cell carcinoma

growth in vitro and in vivo[6]-

Neuroprotective effect in a

subarachnoid hemorrhage

model[7][8]

- Induces mitophagy[2]-

Promotes ubiquitination of

mitochondrial proteins[2]-

Induces tissue-specific

mitophagy in vivo (heart)[4]-

Minimal effect on mitochondrial

function in cells[4]

Experimental Models

- C2C12 myotubes[3]- Diabetic

rat models[5]- Oral squamous

cell carcinoma cell lines and

mouse xenograft models[6]- In

vivo mouse model of

subarachnoid hemorrhage[7]

[8]

- HeLa cells stably expressing

YFP-Parkin[4]- In vivo mouse

models[4]

Signaling Pathway and Mechanism of Action
USP30 acts as a negative regulator of mitophagy. In the PINK1/Parkin-mediated mitophagy

pathway, damaged mitochondria accumulate PINK1, which in turn recruits and activates the E3

ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins,

marking the damaged mitochondrion for degradation by autophagy. USP30 counteracts this

process by removing these ubiquitin chains, thereby inhibiting mitophagy. MF-094 and ST-539

inhibit the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated

mitochondrial proteins and subsequent enhancement of mitophagy.
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Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of USP30.
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This section outlines the general methodologies for key experiments cited in the evaluation of

USP30 inhibitors.

USP30 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of a compound against USP30.

Protocol:

A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine, is incubated with

recombinant human USP30 enzyme.

The enzymatic cleavage of the substrate by USP30 releases rhodamine110, resulting in an

increase in fluorescence.

The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g.,

MF-094 or ST-539).

Fluorescence is measured over time using a plate reader.

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent

inhibition against the inhibitor concentration.

Cellular Mitophagy Assays
Objective: To assess the ability of a compound to induce mitophagy in a cellular context.

A. mt-Keima Reporter Assay:

Cells (e.g., HeLa or SH-SY5Y) are transfected with a mitochondrial-targeted Keima (mt-

Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its

excitation spectrum upon delivery to the acidic environment of the lysosome.

Transfected cells are treated with the test compound for a specified period.

Cells are imaged using fluorescence microscopy or analyzed by flow cytometry, measuring

the ratio of fluorescence at the lysosomal (acidic) and mitochondrial (neutral) pH excitation

wavelengths.
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An increase in the lysosomal-to-mitochondrial Keima signal ratio indicates an increase in

mitophagy.

B. Immunoblotting for Mitochondrial Protein Degradation:

Cells (e.g., HeLa cells overexpressing Parkin) are treated with a mitochondrial depolarizing

agent (e.g., CCCP or a combination of antimycin A and oligomycin) to induce mitophagy, in

the presence or absence of the test compound.

Cell lysates are collected at different time points and subjected to SDS-PAGE and Western

blotting.

Blots are probed with antibodies against outer mitochondrial membrane proteins such as

TOM20 or MFN2.

A decrease in the levels of these proteins in the presence of the inhibitor indicates enhanced

mitophagic degradation.

Ubiquitination Analysis
Objective: To determine if the compound increases the ubiquitination of mitochondrial proteins.

Protocol:

Cells are treated as described for the immunoblotting assay.

Mitochondrial fractions are isolated from cell lysates.

The ubiquitinated proteins in the mitochondrial fraction are enriched, for example, by using

Tandem Ubiquitin Binding Entities (TUBEs).

The enriched samples are analyzed by Western blotting using antibodies against specific

mitochondrial proteins (e.g., TOM20) or a general ubiquitin antibody.

An increase in the ubiquitinated form of the protein of interest in the presence of the inhibitor

confirms its mechanism of action.
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The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor.

In Vitro Evaluation Cell-Based Assays In Vivo Studies
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Selectivity Screening
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Mitophagy Induction Assay
(mt-Keima, WB)

Ubiquitination Analysis
(Mito-IP, WB) Cellular Toxicity Assay Pharmacokinetics &

Pharmacodynamics Efficacy in Disease Model

Click to download full resolution via product page

Caption: A streamlined workflow for USP30 inhibitor characterization.

Conclusion
Both MF-094 and ST-539 are valuable research tools for studying the role of USP30 in

mitophagy and disease. MF-094 exhibits a lower IC50 value, suggesting higher potency in in

vitro enzymatic assays. Both compounds have demonstrated efficacy in promoting mitophagy

in cellular and in vivo models. The choice between these compounds may depend on the

specific experimental context, such as the desired therapeutic application or the model system

being used. For instance, MF-094 has been explored in the context of diabetic wound healing

and cancer, while ST-539 has been investigated for its potential in neurodegenerative diseases

and cardiac conditions. As research in this area progresses, the development of new USP30

inhibitors, such as the yet-to-be-characterized DS17701585, will benefit from the comparative

framework and experimental methodologies outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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